molecular formula C19H32N8O11 B12106178 Drgds

Drgds

Cat. No.: B12106178
M. Wt: 548.5 g/mol
InChI Key: VXYAWCJCNZVGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drgds: is a synthetic peptide with the chemical name H-Asp-Arg-Gly-Asp-Ser-OH and the molecular formula C19H32N8O11 . It is composed of the amino acids aspartic acid, arginine, glycine, aspartic acid, and serine. This compound is known for its role in biological processes, particularly in cell adhesion and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Drgds involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated through repeated cycles of deprotection and coupling until the desired sequence is achieved .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Drgds undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Formation of free thiol-containing peptides.

    Substitution: Formation of peptide analogs with modified amino acid sequences.

Scientific Research Applications

Drgds has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Plays a crucial role in cell adhesion studies, particularly in the interaction between cells and the extracellular matrix.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in diseases involving cell adhesion and migration.

    Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

Mechanism of Action

Drgds exerts its effects by binding to integrin receptors on the cell surface. This binding triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The primary molecular targets are integrins, which are transmembrane receptors that mediate the attachment between a cell and its surroundings .

Comparison with Similar Compounds

    RGD Peptide: A shorter peptide sequence (Arg-Gly-Asp) that also binds to integrins and mediates cell adhesion.

    GRGDSP: Another peptide with a similar sequence (Gly-Arg-Gly-Asp-Ser-Pro) that interacts with integrins.

Uniqueness of Drgds: this compound is unique due to its specific amino acid sequence, which provides distinct binding properties and biological activities compared to other peptides. Its longer sequence allows for more specific interactions with integrin receptors, making it a valuable tool in research and therapeutic applications.

Properties

IUPAC Name

3-amino-4-[[1-[[2-[[3-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N8O11/c20-8(4-13(30)31)15(34)26-9(2-1-3-23-19(21)22)16(35)24-6-12(29)25-10(5-14(32)33)17(36)27-11(7-28)18(37)38/h8-11,28H,1-7,20H2,(H,24,35)(H,25,29)(H,26,34)(H,27,36)(H,30,31)(H,32,33)(H,37,38)(H4,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYAWCJCNZVGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N8O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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